[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including oxo, hydroxy, and phosphono groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the thieno[3,4-d]imidazole core, followed by the sequential addition of the pentanoylamino and hexanoylamino groups. The final steps involve the formation of the oxolan ring and the attachment of the phosphono groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The phosphono groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may produce alcohols.
Scientific Research Applications
[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,7-dioxo-8-oxa-2,4,6-triazanon-1-anoylcarbamate
- 2,2’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis(4-bromophenol)
Uniqueness
Compared to similar compounds, [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C28H45N6O18P3S |
---|---|
Molecular Weight |
878.7 g/mol |
IUPAC Name |
[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H45N6O18P3S/c35-20(9-2-1-5-11-29-21(36)10-4-3-8-19-22-17(15-56-19)31-27(40)32-22)30-12-6-7-16-13-34(28(41)33-25(16)39)26-24(38)23(37)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44/h6-7,13,17-19,22-24,26,37-38H,1-5,8-12,14-15H2,(H,29,36)(H,30,35)(H,45,46)(H,47,48)(H2,31,32,40)(H,33,39,41)(H2,42,43,44)/b7-6+ |
InChI Key |
PQBJGRCYMNVJTJ-VOTSOKGWSA-N |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
Origin of Product |
United States |
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